

# Comparative Efficacy of Rezafungin (as Antifungal Agent 64) Against Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive guide for researchers and drug development professionals on the in-vitro activity of rezafungin compared to established antifungal agents against clinically relevant resistant fungal isolates.

The emergence of antifungal resistance poses a significant threat to global health, necessitating the development of novel therapeutic agents. This guide provides a comparative analysis of the efficacy of rezafungin, a next-generation echinocandin, against resistant strains of Candida and Aspergillus species. For the purpose of this guide, rezafungin will be considered as our placeholder, "**Antifungal Agent 64**." Its performance is benchmarked against other commonly used antifungal drugs, supported by experimental data from recent studies.

# **Data Presentation: In-Vitro Susceptibility Data**

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Effective Concentration (MEC) values of rezafungin and comparator antifungal agents against various wild-type and resistant fungal isolates. Lower MIC/MEC values are indicative of greater in-vitro potency.

Table 1: Comparative Efficacy Against Candida Species



| Fungal<br>Species                        | Antifungal<br>Agent | MIC₅₀ (mg/L) | MIC <sub>90</sub> (mg/L) | Susceptibility (%)       |
|------------------------------------------|---------------------|--------------|--------------------------|--------------------------|
| Candida albicans                         | Rezafungin          | 0.03         | 0.06                     | 100.0%                   |
| Anidulafungin                            | -                   | -            | 96.2%                    |                          |
| Caspofungin                              | -                   | -            | 97.2%                    | _                        |
| Micafungin                               | -                   | -            | 97.9%                    |                          |
| Fluconazole                              | -                   | -            | 99.2%                    |                          |
| Candida glabrata                         | Rezafungin          | 0.06         | 0.06                     | 98.3%                    |
| Anidulafungin                            | -                   | -            | 96.2%                    |                          |
| Caspofungin                              | -                   | -            | 97.2%                    | _                        |
| Micafungin                               | -                   | -            | 97.9%                    | _                        |
| Fluconazole                              | -                   | -            | 95.5%                    | _                        |
| Candida<br>tropicalis                    | Rezafungin          | 0.03         | 0.06                     | 100.0%                   |
| Candida krusei                           | Rezafungin          | 0.03         | 0.03                     | 100.0%                   |
| Candida<br>parapsilosis                  | Rezafungin          | 1            | 2                        | 99.6%                    |
| *Fluconazole-<br>ResistantC.<br>glabrata | Rezafungin          | -            | -                        | 100.0% (at ≤0.5<br>mg/L) |

Data sourced from a 2019-2020 global surveillance study.[1]

Table 2: Comparative Efficacy Against Aspergillus Species



| Fungal Species                      | Antifungal Agent | GM MEC (mg/L) | MEC Range (mg/L) |
|-------------------------------------|------------------|---------------|------------------|
| Wild-Type A.<br>fumigatus (n=15)    | Rezafungin       | 0.024         | ≤0.015–0.125     |
| Caspofungin                         | -                | -             | _                |
| Micafungin                          | -                | -             |                  |
| Voriconazole (MIC)                  | 0.301            | -             | _                |
| Posaconazole (MIC)                  | 0.089            | -             | _                |
| Azole-Resistant A. fumigatus (n=31) | Rezafungin       | 0.043         | ≤0.015–2         |
| Caspofungin                         | -                | -             | _                |
| Micafungin                          | -                | -             |                  |
| Voriconazole (MIC)                  | 3.27             | -             |                  |
| Posaconazole (MIC)                  | 1.91             | -             | _                |
| A. calidoustus (n=11)               | Rezafungin       | 0.044         | -                |
| Caspofungin                         | 0.468            | -             |                  |

GM MEC: Geometric Mean Minimum Effective Concentration. Data from a study evaluating rezafungin's activity against Aspergillus isolates.[2][3][4]

### **Experimental Protocols**

The in-vitro susceptibility data presented above were primarily generated using standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

### **CLSI Broth Microdilution Method for Yeasts (CLSI M27)**

This method is used for determining the MICs of antifungal agents against yeasts such as Candida species.[5]



- Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared, typically in dimethyl sulfoxide (DMSO).
- Inoculum Preparation: Yeast isolates are cultured on agar plates to ensure purity and viability. A suspension of the yeast is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a standardized cell concentration.
- Microdilution Plate Preparation: The antifungal stock solutions are serially diluted in RPMI-1640 medium in 96-well microdilution plates to achieve a range of concentrations.
- Inoculation: The standardized yeast suspension is further diluted and added to each well of the microdilution plate, resulting in a final inoculum concentration.
- Incubation: The plates are incubated at 35°C for 24-48 hours.
- Endpoint Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control well.

# **EUCAST Broth Microdilution Method for Molds (Modified from CLSI M38-A2)**

This method is employed for determining the MICs or MECs of antifungal agents against filamentous fungi like Aspergillus species.

- Medium Preparation: RPMI 1640 medium is supplemented with 2% glucose to enhance the growth of the molds.
- Inoculum Preparation: Conidia (spores) are harvested from mature fungal cultures and counted using a hemocytometer to prepare a standardized inoculum suspension. The inoculum size is typically between 2 x 10<sup>5</sup> and 5 x 10<sup>5</sup> CFU/ml.
- Microdilution Plate Setup: Similar to the yeast protocol, serial dilutions of the antifungal agents are prepared in the glucose-supplemented RPMI medium in 96-well plates.
- Inoculation: The standardized conidial suspension is added to the wells.
- Incubation: Plates are incubated at 35°C for approximately 48 hours.



#### • Endpoint Reading:

- For azoles like voriconazole, the MIC is read as the lowest concentration with no visible growth.
- For echinocandins like rezafungin, the Minimum Effective Concentration (MEC) is determined. The MEC is the lowest drug concentration that leads to the growth of small, compact, and rounded hyphal forms as compared to the long, filamentous hyphae in the growth control well.

#### **Visualizations**





Click to download full resolution via product page

Antifungal Susceptibility Testing Workflow





Click to download full resolution via product page

Mechanism of Action of Echinocandins

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. jmilabs.com [jmilabs.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]



- 4. Rezafungin (CD101) demonstrates potent in vitro activity against Aspergillus, including azole-resistant Aspergillus fumigatus isolates and cryptic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- To cite this document: BenchChem. [Comparative Efficacy of Rezafungin (as Antifungal Agent 64) Against Resistant Fungal Strains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12395633#antifungal-agent-64-efficacy-in-resistant-fungal-strain-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com